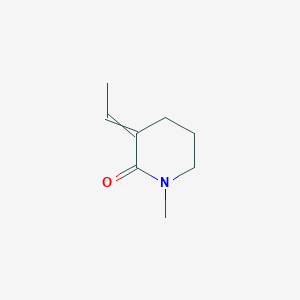
3-Ethylidene-1-methylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylidene-1-methylpiperidin-2-one is a chemical compound belonging to the piperidone family Piperidones are known for their versatile applications in organic synthesis and pharmaceutical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-1-methylpiperidin-2-one can be achieved through several methods. One common approach involves the alkylation of 1-methylpiperidin-2-one with an appropriate ethylidene precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidone, followed by the addition of the ethylidene source .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using palladium or other transition metals can be employed to facilitate the alkylation reaction. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylidene-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the ethylidene group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl-substituted piperidones.
Substitution: Various substituted piperidones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethylidene-1-methylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethylidene-1-methylpiperidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpiperidin-2-one: Lacks the ethylidene group, making it less reactive in certain chemical reactions.
3-Methylpiperidin-2-one: Similar structure but with a methyl group instead of an ethylidene group at the 3-position.
Piperidin-2-one: The parent compound without any substituents at the 1- or 3-positions.
Uniqueness
3-Ethylidene-1-methylpiperidin-2-one is unique due to the presence of both the ethylidene and methyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
50585-53-0 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
3-ethylidene-1-methylpiperidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-3-7-5-4-6-9(2)8(7)10/h3H,4-6H2,1-2H3 |
Clé InChI |
KBJWFFONEJBZJU-UHFFFAOYSA-N |
SMILES canonique |
CC=C1CCCN(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



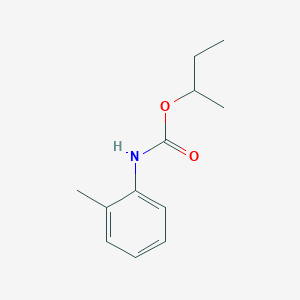
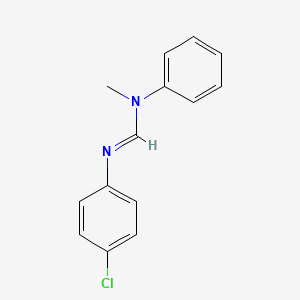
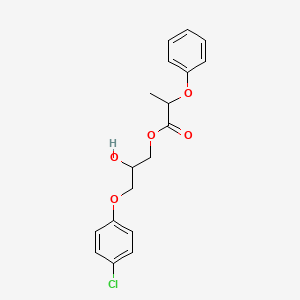

![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
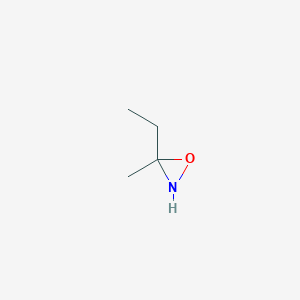
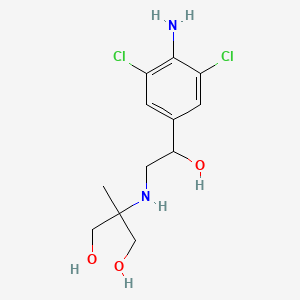
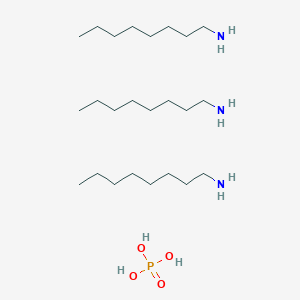

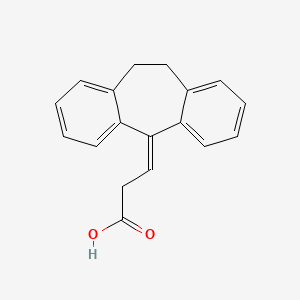
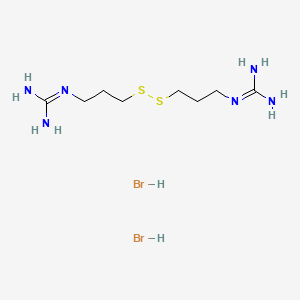

![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
